Ethyl isonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRPKBUFXAKDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061789 | |
| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-45-2 | |
| Record name | Ethyl isonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl isonicotinate | |
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| Record name | ETHYL ISONICOTINATE | |
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| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
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| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
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| Record name | Ethyl isonicotinate | |
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| Record name | ETHYL ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Ethyl Isonicotinate and Its Derivatives
Esterification and Transesterification Reactions
The primary methods for synthesizing ethyl isonicotinate (B8489971) involve the formation of an ester linkage between isonicotinic acid and ethanol (B145695). This can be achieved through direct esterification or by transesterification from another ester.
Classical Acid-Catalyzed Esterification Mechanisms
The traditional and widely used method for producing ethyl isonicotinate is the Fischer esterification of isonicotinic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.net This reaction is an equilibrium process where the alcohol is usually used in large excess to drive the reaction towards the product side. masterorganicchemistry.com
The mechanism of acid-catalyzed esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the isonicotinic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com
Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comlibretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com
All steps in the Fischer esterification are reversible. masterorganicchemistry.com To improve the yield, water can be removed from the reaction mixture as it forms, for instance, by azeotropic distillation with a solvent like toluene (B28343). masterorganicchemistry.com A typical laboratory procedure involves refluxing isonicotinic acid with an excess of ethanol and a catalytic amount of concentrated sulfuric acid. Following the reaction, the mixture is neutralized, and the product is extracted.
Solid acid catalysts, such as those based on p-toluenesulfonic acid functionalized activated carbon, offer a greener alternative by eliminating liquid acid waste and simplifying purification processes.
Biocatalytic Esterification and Transesterification using Lipases
Biocatalysis, particularly using lipases, has emerged as a sustainable and highly selective alternative to classical chemical methods for ester synthesis. numberanalytics.commdpi.com Lipases can catalyze both esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov
Lipases are hydrolases that naturally catalyze the breakdown of triglycerides. nih.govacs.org However, in non-aqueous or low-water environments, the equilibrium shifts to favor synthesis (esterification) or transesterification. nih.govnih.gov The use of lipases for producing esters like this compound offers several advantages, including reduced energy consumption and minimal byproduct formation. mdpi.com
For instance, the lipase-catalyzed transesterification of ethyl butyrate (B1204436) has been studied, demonstrating the feasibility of these enzymes in synthesizing short-chain esters. nih.gov Similarly, lipases have been employed for the synthesis of various flavor esters and polyunsaturated fatty acid (PUFA) esters through esterification and transesterification. nih.govmdpi.com
Interactive Data Table: Comparison of Lipase (B570770) Sources for Ester Synthesis
| Lipase Source | Immobilization Support | Reaction Type | Substrates | Key Finding | Reference |
| Candida antarctica Lipase B (Novozym 435) | Acrylic Resin | Esterification | Formic acid, Octanol | High conversion (96.51%) achieved for octyl formate (B1220265) synthesis. | nih.gov |
| Rhizomucor miehei Lipase | Anionic Resin | Transesterification | Ethyl formate, 1-Octanol | Effective for transesterification to produce formate esters. | researchgate.net |
| Candida rugosa Lipase | Surfactant-coated | Transesterification | Ethyl caprate, Butyric acid | Suitable for ethyl butyrate synthesis, though inhibited by high acid concentrations. | nih.gov |
| Thermomyces lanuginosus Lipase | Magnetic Nanoparticles | Esterification | Fatty acids, Hydroxytyrosol | Immobilized lipase showed improved pH and temperature stability. | nih.gov |
A significant challenge in using enzymes for industrial processes is their high cost and difficulty in separation from the reaction medium for reuse. acs.org Immobilization of lipases on solid supports addresses these issues by enhancing stability and enabling easy recovery and recycling of the biocatalyst. acs.orgnih.gov
Magnetic Nanoparticles (MNPs): MNPs are excellent supports for lipase immobilization due to their high surface-to-volume ratio, high enzyme loading capacity, and magnetic properties, which allow for simple separation using an external magnetic field. mdpi.com Lipase B from Candida antarctica (CaLB) has been successfully immobilized on magnetic nanoparticles for use in kinetic resolutions. mdpi.com Similarly, Rhizomucor miehei lipase immobilized on magnetic nanoparticles coated with 3-aminopropyltriethoxysilane (B1664141) (APTES) showed high immobilization yield and activity. nih.gov The immobilization on MNPs often leads to enhanced thermal and pH stability of the enzyme. nih.govmdpi.com
Chitosan-based Supports: Chitosan (B1678972), a natural biopolymer, is another popular support for enzyme immobilization due to its biocompatibility, biodegradability, and low cost. nih.govnih.gov Lipases can be immobilized on chitosan through methods like physical adsorption. scielo.br Porous chitosan beads have been shown to be effective for immobilizing Candida rugosa lipase, likely due to reduced mass transfer limitations compared to non-porous forms. scielo.br Immobilization on chitosan hydrogels has been demonstrated to significantly increase the stability of lipases. nih.gov
Understanding the kinetics of lipase-catalyzed reactions is crucial for process optimization. The most widely accepted model for these reactions is the Ping-Pong Bi-Bi mechanism. mdpi.commdpi.com This model is applicable to both esterification and transesterification reactions catalyzed by lipases. mdpi.comnih.gov
In some cases, the mechanism can be more complex. For example, a study on lipase-catalyzed esterification found that the reaction follows a Ping-Pong Bi-Bi mechanism with double dead-end substrate inhibition in an organic solvent, but an ordered Bi-Bi mechanism with single dead-end inhibition under solvent-free conditions. mdpi.com Kinetic studies help in determining optimal substrate concentrations, temperature, and other parameters to maximize product yield and reaction rate. For instance, a kinetic study on the synthesis of ethyl butyrate revealed that higher concentrations of butyric acid could inhibit the reaction. nih.gov
The catalytic activity of lipases relies on a catalytic triad (B1167595), typically composed of serine, histidine, and aspartic or glutamic acid residues, located within the enzyme's active site. nih.gov The formation of a covalent acyl-enzyme intermediate is a key step in the catalytic cycle. acs.orgnih.gov
The mechanism proceeds as follows:
Interfacial Activation: Most lipases possess a "lid," a mobile helical domain that covers the active site. In the presence of a lipid-water interface, this lid undergoes a conformational change, exposing the hydrophobic active site to the substrate. frontiersin.org
Acylation: The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the substrate (the carboxylic acid in esterification or the ester in transesterification). nih.govnih.gov This results in the formation of a tetrahedral intermediate, which then collapses to form the covalent acyl-enzyme complex, releasing the first product (water in esterification or an alcohol in transesterification). mdpi.comnumberanalytics.com The oxyanion hole, a specific arrangement of amino acids, stabilizes this intermediate. nih.gov
Deacylation: The second substrate (the alcohol) then enters the active site and performs a nucleophilic attack on the acyl-enzyme intermediate. nih.gov This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down, releasing the final ester product and regenerating the free enzyme. numberanalytics.com
This two-step process, involving the formation and breakdown of the acyl-enzyme intermediate, is characteristic of the Ping-Pong Bi-Bi mechanism. numberanalytics.comnumberanalytics.com
Process Intensification through Microwave and Ultrasound Irradiation
Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. researchgate.net Microwave (MW) and ultrasound (US) irradiation are two enabling technologies that can significantly accelerate chemical reactions, including the synthesis of this compound. unito.itresearchgate.net
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. conicet.gov.ar This is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. conicet.gov.ar In the synthesis of this compound, microwave irradiation has been shown to be highly effective. For example, reacting isonicotinic acid with ethanol in toluene using an activated carbon catalyst under microwave irradiation (200 W) at 130°C for just 10 minutes resulted in a 97.2% yield of this compound. chemicalbook.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates. Ultrasound works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces. unito.it The catalytic esterification of isonicotinic acid with ethanol has been successfully carried out under ultrasound irradiation in the presence of natural zeolite catalysts, demonstrating another intensified approach to this compound synthesis. researchgate.net
Interactive Data Table: Process Intensification for Ester Synthesis
| Technology | Reactants | Catalyst | Conditions | Yield | Time | Reference |
| Microwave Irradiation | Isonicotinic acid, Ethanol | Activated carbon with p-toluenesulfonic acid | 130°C, Toluene | 97.2% | 10 min | chemicalbook.com |
| Ultrasound Irradiation | Isonicotinic acid, Ethanol | Natural Zeolites | 80°C, Argon atmosphere | - | - | researchgate.net |
| Continuous Flow | Ethyl nicotinate (B505614), H₂ | Pd/Al₂O₃ | 60°C, 20 bar | High Conversion | Continuous | amazonaws.com |
Functionalization and Derivatization Strategies
Advanced synthetic methodologies have been developed to modify this compound, enabling the creation of a diverse range of derivatives with significant applications. These strategies primarily involve C-H bond functionalization and nucleophilic reactions at the ester group.
C-H Bond Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for molecular synthesis, minimizing steps and waste. In the context of this compound and related aza-arenes, these methods provide a direct route to complex heterocyclic structures.
Palladium-catalyzed oxidative cyclization, a form of annulation, serves as a key method for constructing ring systems. nih.gov For instance, the oxidative cyclization of 4-penten-1-ols can be achieved using a palladium catalyst in conjunction with an alkyl nitrite (B80452) like n-BuONO, leading to the formation of tetrahydropyran (B127337) rings. nih.gov This type of transformation, while not directly on this compound itself in the provided literature, exemplifies the palladium-catalyzed methodologies applicable to molecules containing suitable functional groups for intramolecular C-H activation and cyclization. nih.govnih.gov Such strategies are instrumental in converting linear precursors into complex cyclic and polycyclic architectures. nih.gov
Achieving regioselectivity in C-H activation is a significant challenge, as substrates often possess multiple C-H bonds with similar reactivity. chemrxiv.orgchemrxiv.org The choice of ligand coordinated to the metal catalyst plays a crucial role in controlling which C-H bond is activated. chemrxiv.orgchemrxiv.org Different ligands can reverse the regioselectivity of a reaction, and understanding these subtle electronic and steric effects is key to developing improved catalysts. chemrxiv.org
Computational studies, such as density functional theory (DFT), and experimental investigations have been employed to understand the origins of selectivity. rsc.org For example, in the palladium-catalyzed alkynylation of thiophenes, a Curtin-Hammett scenario involving C-H activation and migratory insertion was proposed to explain the ligand-controlled regioselectivity. chemrxiv.orgchemrxiv.org The energy difference between pathways leading to different regioisomers can be very small, often just 1-2 kcal/mol. chemrxiv.org The precise control exerted by ligands is essential for the selective synthesis of complex molecules. researchgate.net
Table 1: Ligands Influencing Regioselectivity in C-H Activation This table is illustrative of ligands used in C-H activation studies, as detailed in the cited literature.
| Ligand Name | Abbreviation | Chemical Name |
|---|---|---|
| dtbpy | 4,4'-di-tert-butyl-2,2'-bipyridine | 4,4'-di-tert-butyl-2,2'-bipyridine |
Source: Adapted from ResearchGate. researchgate.net
Nucleophilic Additions and Substitutions
The ester functional group of this compound is a primary site for nucleophilic attack, allowing for its conversion into a variety of other functional groups, most notably amides and hydrazides.
Aminolysis is a chemical reaction where an ester is cleaved by an amine to form an amide and an alcohol. wikipedia.org The reaction of this compound with ammonia (B1221849) or primary/secondary amines proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com This process is fundamental in synthesizing a wide array of amide derivatives. wikipedia.org Kinetic studies on the aminolysis of related 4-nitrophenyl nicotinate and isonicotinate with benzylamines have shown that the reaction mechanism is concerted. acs.orgnih.gov Factors influencing the reaction rate and mechanism include the nature of the leaving group and the nucleophilicity of the amine. acs.orgnih.govresearchgate.net Though generally effective, the aminolysis of esters can be less efficient than using more reactive acyl derivatives like acyl chlorides, as the alkoxy group is a relatively poor leaving group. chemistrysteps.com
A critically important application of nucleophilic substitution on this compound is its reaction with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) to produce isonicotinic acid hydrazide, commonly known as isoniazid (B1672263). wisdomlib.org Isoniazid is a first-line pharmaceutical agent for the treatment of tuberculosis. wisdomlib.orgnih.govnih.gov
The synthesis involves the direct condensation of this compound with hydrazine hydrate. wisdomlib.orggoogle.com The reaction can be carried out with or without a solvent. wisdomlib.orggoogle.com When a solvent such as ethanol is used, it is typically added at a rate of 15% relative to the quantity of the ester. wisdomlib.org The reaction time and temperature are optimized to maximize the yield and purity of the resulting isoniazid. wisdomlib.orggoogle.com For instance, one process describes refluxing the reaction mixture at 100 to 120°C for 3 to 5 hours. google.com Another study notes that while increasing reaction time can increase yield, an optimal time is often found, after which the increase is minimal. wisdomlib.org The crude product is then typically purified by recrystallization. wisdomlib.org
Table 2: Reaction Conditions for Isoniazid Synthesis via Hydrazinolysis This table summarizes typical conditions reported in the literature for the synthesis of isoniazid from this compound.
| Reactants | Solvent | Molar Ratio (Ester:Hydrazine) | Temperature | Time | Yield |
|---|---|---|---|---|---|
| This compound, Hydrazine Hydrate | Ethanol | 1:1 to 1:3 | Reflux | 2-4 hours | Variable |
Source: Adapted from multiple sources. wisdomlib.orggoogle.com
Table of Compounds
| Compound Name |
|---|
| 1,3-bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
| 4,4'-di-tert-butyl-2,2'-bipyridine |
| 4-nitrophenyl nicotinate |
| Acyl chloride |
| Amide |
| Amine |
| Ammonia |
| Benzylamine |
| Ethanol |
| This compound |
| Hydrazine hydrate |
| Isoniazid |
| Isonicotinic acid hydrazide |
| n-BuONO |
| Palladium |
Frustrated Lewis Pair (FLP) Chemistry for Deprotonation and Subsequent Functionalization
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful tool for the activation of small molecules and unreactive C-H bonds, traditionally the domain of transition metal catalysis. nih.govacs.orgwikipedia.org An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows the Lewis basic and acidic sites to act cooperatively on a substrate molecule.
While direct C-H activation of the pyridine (B92270) ring of this compound itself by FLPs is a developing area, the principles have been established with related pyridine derivatives. rsc.orgnih.govacs.org For instance, the deprotonation of methyl-substituted pyridines, such as picoline and lutidine, has been successfully achieved using a strong base followed by treatment with a Lewis acid like B(C₆F₅)₃. rsc.orgnih.gov This approach generates a nucleophilic carbon center adjacent to the pyridine ring, which can then be functionalized.
A plausible, though currently hypothetical, extension of this methodology to a derivative of this compound is presented in the following scheme. The presence of the electron-withdrawing ester group would enhance the acidity of the α-protons of a substituent, making deprotonation more facile.
Hypothetical FLP-mediated functionalization of an this compound derivative:
| Step | Description | Reactants | Product |
| 1 | Deprotonation | An this compound derivative with an α-methyl group, a strong non-nucleophilic base (e.g., n-BuLi/KOt-Bu). | A lithiated or potassiated intermediate. |
| 2 | Borylation | The lithiated/potassiated intermediate, ClB(C₆F₅)₂. | A borylmethylpyridine derivative. |
| 3 | Functionalization | The borylmethylpyridine derivative, an electrophile (e.g., an aldehyde). | A functionalized this compound derivative. |
This strategy opens avenues for the introduction of various functional groups at positions that are otherwise difficult to access, without relying on traditional organometallic reagents. The reactivity of such systems can be finely tuned by modifying the steric and electronic properties of both the Lewis acid and the Lewis base. acs.org
Reactions Mediated by Electron-Donor–Acceptor (EDA) Complexes
The formation of Electron-Donor–Acceptor (EDA) complexes provides a mild, often photocatalytic, method for generating radical intermediates. researchgate.net An EDA complex is a ground-state aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. acs.orgresearchgate.net Upon absorption of light, an electron is transferred from the donor to the acceptor, initiating a chemical reaction. rsc.org
A notable application of this methodology in the context of this compound derivatives was reported for the trifluoromethylation of an acylated this compound N-oxide. rsc.org In this process, the N-oxide is first acylated with trifluoroacetic acid anhydride, which enhances its electron-accepting character. This acylated species then forms an EDA complex with an electron donor, such as 2-methoxynaphthalene.
Visible-light mediated trifluoromethylation via an EDA complex:
| Component | Role | Example |
| Substrate | Precursor to the electron acceptor | This compound N-oxide |
| Activator | Enhances electron-accepting ability | Trifluoroacetic acid anhydride |
| Electron Donor | Forms the EDA complex | 2-Methoxynaphthalene |
| Reaction | Trifluoromethylation | Introduction of a CF₃ group |
Upon irradiation with visible light, the EDA complex undergoes single-electron transfer, leading to the formation of a trifluoromethyl radical which then functionalizes the pyridine ring. rsc.org This method is significant as it often proceeds without the need for expensive transition metal photocatalysts, aligning with the principles of green chemistry. rsc.org The efficiency of such reactions can sometimes be enhanced by the addition of inorganic salts, which may increase the absorption of the EDA complex in the visible-light spectrum. rsc.org
Synthesis of Pyridine-Fused Heterocycles (e.g., Thienopyridines, Pyrazolopyridines)
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds.
Thienopyridines
Thienopyridines, which feature a thiophene (B33073) ring fused to a pyridine ring, can be synthesized through various methods, including the Gewald and Fiesselmann reactions. wikipedia.orgwikipedia.org The Fiesselmann thiophene synthesis, for instance, involves the reaction of a β-ketoester with a thioglycolic acid derivative. wikipedia.org A variation of this reaction can be envisioned starting from a suitably functionalized this compound derivative. For example, a β-ketoester derivative of this compound could be cyclized with methyl thioglycolate in the presence of a base to yield a thieno[3,4-c]pyridine (B8695171) derivative.
Proposed synthesis of a thienopyridine from an this compound derivative:
| Reaction Stage | Description | Key Reagents | Intermediate/Product |
| Starting Material | A β-ketoester derivative of this compound. | - | - |
| Cyclization | Fiesselmann-type condensation. | Methyl thioglycolate, a base (e.g., sodium ethoxide). | A 3-hydroxy-thieno[3,4-c]pyridine-4-carboxylate derivative. |
| Further Functionalization | The resulting thienopyridine can be further modified. | Various electrophiles/nucleophiles. | Diverse thienopyridine derivatives. |
This approach provides a versatile route to highly substituted thienopyridines, which are of significant interest in medicinal chemistry.
Pyrazolopyridines
Pyrazolopyridines, containing a fused pyrazole (B372694) and pyridine ring, are another important class of heterocycles. Their synthesis can be achieved through multi-component reactions. For instance, a Hantzsch-type reaction can be adapted to produce pyrazolo[3,4-b]pyridines. A plausible synthetic route could involve the condensation of a 5-aminopyrazole with a β-ketoester derived from this compound and an aldehyde.
More specifically, a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates have been synthesized through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. asianpubs.org This highlights a strategy where a precursor containing the core pyrazole structure is combined with components that build the pyridine ring.
General approach to Pyrazolo[3,4-b]pyridines:
| Component 1 | Component 2 | Component 3 | Product |
| 5-Aminopyrazole derivative | β-Ketoester (e.g., Ethyl acetoacetate) | Aldehyde | Substituted Pyrazolo[3,4-b]pyridine |
By starting with a functionalized aminopyrazole and a ketoester derived from this compound, this methodology can provide access to a wide range of complex pyrazolopyridine structures. nih.gov
Coordination Chemistry and Metal Complexes Involving Ethyl Isonicotinate
Synthesis and Structural Characterization of Metal-Ethyl Isonicotinate (B8489971) Complexes
The synthesis and structural elucidation of metal complexes containing ethyl isonicotinate provide fundamental insights into their chemical nature and potential applications. The methodologies employed and the resulting molecular architectures are specific to the choice of the metal center.
Ruthenium nitrosyl complexes are of significant interest due to their photo-switchable properties. nih.gov The synthesis of [RuII(NO+)]3+-core complexes with pyridine-type ligands like this compound typically involves the reaction of a suitable ruthenium precursor with a source of nitric oxide. A common synthetic strategy involves the use of an acidic medium to facilitate the conversion of a nitrite (B80452) source (NO₂⁻) into the coordinated nitrosyl cation (NO⁺). scielo.br For instance, a precursor such as cis-[Ru(bpy)(phen)Cl₂] can be reacted with sodium nitrite in the presence of an acid like trifluoroacetic acid. scielo.br The this compound ligand would then be introduced, displacing other ligands to coordinate to the ruthenium center via its pyridine (B92270) nitrogen.
Characterization of these complexes relies on several spectroscopic techniques. Infrared (IR) spectroscopy is crucial for identifying the coordinated nitrosyl group; a strong stretching band (ν(NO⁺)) typically appears in the 1910-1950 cm⁻¹ range, confirming the NO⁺ formulation. scielo.br The electronic structure of these complexes is often described as Ru²⁺-NO⁺, featuring a nearly linear Ru-N-O arrangement. nih.gov UV-visible spectroscopy reveals metal-to-ligand charge transfer (MLCT) bands, often involving the polypyridyl and nitrosyl ligands. scielo.br Electrochemical methods, such as cyclic voltammetry, are used to probe the redox processes of the complex, commonly associated with the NO⁺/NO⁰ redox couple. scielo.br
Coordination-driven self-assembly is a powerful strategy for constructing intricate supramolecular architectures from metal ions and organic linkers. nih.gov Nickel(II) ions, when reacted with pyridine-based ligands like isonicotinate (a close analogue of this compound), can form extensive coordination polymers. snu.ac.kr
In one example, the self-assembly of a nickel(II) macrocyclic complex with isonicotinate ions leads to the formation of a two-dimensional (2D) sheet structure. snu.ac.kr X-ray crystal structure analysis of this compound reveals a tetragonally distorted octahedral coordination geometry around the Ni(II) center. snu.ac.kr The nickel ion is coordinated to four nitrogen atoms from the macrocycle in the equatorial plane and two oxygen atoms from two isonicotinate ligands at the axial positions. snu.ac.kr The formation of the supramolecular network is driven not only by the Ni-ligand coordination but also by intermolecular forces, such as offset face-to-face π-π stacking interactions between the pyridine rings of the isonicotinate ligands. snu.ac.kr These non-covalent interactions are critical in extending the structure into higher dimensions, leading to a 1D polymeric chain that further assembles into a 2D sheet. snu.ac.kr The synthesis of such crystalline materials can be achieved using methods like the branched tube technique, which facilitates the slow growth of single crystals suitable for diffraction studies. mdpi.com
Table 1: Selected Bond Lengths for [Ni(C₂₀H₃₂N₈)(isonicotinate)₂] Data sourced from a study on a closely related isonicotinate complex. snu.ac.kr
| Bond | Length (Å) |
| Ni–N (average) | 2.053(2) |
| Ni–O | 2.130(3) |
The combination of manganese(II) ions with this compound and pseudohalide bridging ligands, such as azide (B81097) (N₃⁻), yields coordination polymers with interesting magnetic properties. The compound [Mn(this compound)₂(N₃)₂]n is a well-characterized example. acs.orgcapes.gov.br It crystallizes in the monoclinic system and forms a two-dimensional (2D) polymeric network. acs.org
Table 2: Crystallographic Data for [Mn(this compound)₂(N₃)₂]n acs.org
| Parameter | Value |
| Formula | C₁₆H₁₈MnN₈O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 15.176(5) |
| b (Å) | 9.060(3) |
| c (Å) | 15.760(6) |
| β (deg) | 111.62(3) |
| Z | 4 |
Rhenium(I) tricarbonyl complexes containing both a polypyridine ligand (e.g., 1,10-phenanthroline) and an this compound ligand have been synthesized to modulate their photophysical properties. researchgate.net These complexes generally adopt a facial (fac) geometry, with three carbonyl (CO) ligands occupying one face of the octahedron. The synthesis typically starts from a Re(I) precursor like Re(CO)₅Cl, which is reacted with the polypyridine ligand and subsequently with this compound.
The electronic absorption spectra of these fac-[Re(et-isonic)(NN)(CO)₃]⁺ complexes show distinct high-energy bands attributed to intraligand (IL) π→π* transitions centered on the aromatic ligands, and lower-energy bands assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netresearchgate.net These complexes are often luminescent, exhibiting ³MLCT emission that is sensitive to the nature of the polypyridine ligand. researchgate.net This luminescence can be utilized to photosensitize the generation of singlet oxygen. researchgate.net
To improve properties like solubility, isonicotinate ligands can be modified with polyethylene (B3416737) glycol (PEG) chains. mdpi.com Ligands such as (2-(2-methoxyethoxy)ethyl nicotinate) have been synthesized and used to form ruthenium(II) complexes. mdpi.comdntb.gov.ua
The synthesis of these complexes is typically achieved by reacting the PEG-functionalized ligand with a ruthenium precursor like [Ru(p-cymene)Cl(μ-Cl)]₂. mdpi.com This yields "half-sandwich" Ru(II)-arene compounds with general formulas of [RuCl₂(η⁶-p-cym)(L-κN)] (neutral) and [RuCl(η⁶-p-cym)(L-κN)₂]⁺ (cationic), where the ligand coordinates through the pyridine nitrogen. dntb.gov.uaresearchgate.net These complexes are characterized using methods such as high-resolution mass spectrometry (ESI-HRMS) to confirm their molecular structure and NMR spectroscopy. mdpi.com
Ligand Field Theory and Electronic Structure Analysis in Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, and consequently the spectroscopic and magnetic properties, of transition metal complexes. It considers the interactions between the metal d-orbitals and the ligand orbitals, which causes the degenerate d-orbitals to split into different energy levels. youtube.comlibretexts.org In an octahedral complex, the five d-orbitals split into a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (eₖ). libretexts.org
For the Manganese(II) complex described (3.1.3), the Mn(II) ion has a d⁵ electron configuration. In a high-spin octahedral environment, which is common for Mn(II), the electrons are arranged as t₂g³eₖ². doubtnut.com Because all d-d electronic transitions from this ground state are spin-forbidden, their corresponding absorptions in the visible spectrum are typically very weak. researchgate.net
The Nickel(II) supramolecular complex (3.1.2) features a Ni(II) ion with a d⁸ configuration. In an octahedral field, this corresponds to a t₂g⁶eₖ² ground state. acs.org This configuration allows for three spin-allowed d-d transitions, resulting in characteristic absorption bands in the electronic spectra of octahedral Ni(II) complexes. acs.org
The Ruthenium(II) (3.1.1, 3.1.5) and Rhenium(I) (3.1.4) complexes have a d⁶ electron configuration. researchgate.net For these second and third-row transition metals, the ligand field splitting is large, nearly always resulting in a low-spin t₂g⁶ configuration in an octahedral environment. libretexts.orgresearchgate.net With all lower-energy t₂g orbitals filled and the higher-energy eₖ orbitals empty, d-d transitions are less prominent. Instead, their electronic spectra are dominated by intense Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is promoted from a metal-based t₂g orbital to a ligand-based π* orbital. researchgate.netresearchgate.netacs.org This is consistent with the observed electronic spectra for the Rhenium(I) polypyridine complexes. researchgate.net
Catalytic Applications of Metal-Ethyl Isonicotinate Complexes
While metal-organic frameworks (MOFs) and coordination polymers are widely explored as catalysts, specific research detailing the application of this compound-based metal complexes in the heterogeneous photocatalytic degradation of organic dyes is not extensively documented in the available scientific literature. However, the principles of such catalytic processes are well-established for analogous metal-organic systems.
Heterogeneous photocatalysis is a process where a semiconductor material, upon absorbing light, generates electron-hole pairs that produce reactive oxygen species (ROS) to degrade pollutants. Iron-based MOFs, for instance, have been investigated for their ability to catalyze Fenton-like reactions for dye degradation. princeton.edunih.govnih.govresearchgate.net The general mechanism involves the excitation of the material under light irradiation, leading to the formation of charge carriers that can break down complex organic molecules, such as dyes, into simpler, less harmful compounds. nih.gov The efficiency of these catalysts often depends on their ability to adsorb dye molecules and their stability under reaction conditions. princeton.edu Although this compound is a pyridine derivative ligand capable of forming stable coordination complexes, specific data on the performance of its metal complexes in the photocatalytic degradation of benchmark organic dyes is not presently available.
The degradation of organic pollutants in photocatalysis is primarily driven by highly reactive oxygen species, particularly the hydroxyl radical (•OH). The generation of these radicals is a key step in the catalytic cycle. In a typical semiconductor photocatalyst, irradiation with light of sufficient energy excites an electron from the valence band to the conduction band, leaving a hole (h⁺) behind. nih.gov These holes are powerful oxidizing agents and can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce hydroxyl radicals. nih.govresearchgate.net
The general mechanism for •OH generation can be summarized as:
Catalyst + hν → e⁻ + h⁺
h⁺ + H₂O → H⁺ + •OH
h⁺ + OH⁻ → •OH
Additionally, the photogenerated electrons can react with molecular oxygen to form superoxide (B77818) radicals (•O₂⁻), which can further participate in reactions that yield hydroxyl radicals. researchgate.net In systems involving iron complexes, a Fenton-like reaction can also be a significant source of hydroxyl radicals, where Fe(II) reacts with hydrogen peroxide. researchgate.net
The presence of these transient radical species is confirmed using radical trapping experiments. This technique involves introducing a "scavenger" molecule that reacts with the specific radical to form a more stable, detectable product. For instance, terephthalic acid is often used to detect hydroxyl radicals, as it reacts with them to form the highly fluorescent 2-hydroxyterephthalic acid. While these mechanisms are fundamental to photocatalysis, specific studies employing radical trapping to elucidate the pathways in dye degradation catalyzed by this compound complexes are not found in the reviewed literature.
Spin Crossover Phenomena in this compound-Based Frameworks
A significant area of research for this compound in coordination chemistry is its use as a ligand in constructing metal-organic frameworks that exhibit spin crossover (SCO) phenomena. SCO is a fascinating property of some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light.
A notable example is the two-dimensional coordination polymer, Fe(II)(ethyl nicotinate)₂[Au(I)(CN)₂]₂ . rsc.orgrsc.org In this compound, the iron(II) ion is octahedrally coordinated by six nitrogen atoms: four from the cyano groups of the [Au(CN)₂]⁻ units, which form the 2D sheets, and two from the nitrogen atoms of the this compound ligands, which occupy the axial positions. rsc.org The presence of the relatively large this compound ligand is believed to play a crucial role in the observed magnetic behavior. rsc.orgoup.com
Research findings indicate that this complex exhibits a rare, unbalanced two-step spin crossover. rsc.orgrsc.org This phenomenon is associated with modulations in the bilayer structure of the framework, which are influenced by aurophilic (Au-Au) interactions. rsc.org The arrangement and weak hydrogen bonding between the this compound ligands also contribute cooperatively to the abruptness of the spin transition. rsc.org
Magnetic susceptibility measurements, conducted using a SQUID magnetometer, confirm the distinct two-step SCO behavior. The data reveals four inflection points corresponding to phase transitions as the complex is cooled and warmed, indicating a complex relationship between the structure and the electronic spin state of the Fe(II) centers. rsc.org
| Property | Description | Reference |
|---|---|---|
| Complex Formula | Fe(II)(ethyl nicotinate)₂[Au(I)(CN)₂]₂ | rsc.orgrsc.org |
| Phenomenon | Two-step Spin Crossover (SCO) | rsc.orgrsc.org |
| Metal Ion Spin States | Fe(II) transitions between High-Spin (S=2) and Low-Spin (S=0) | rsc.org |
| Key Structural Feature | 2D cyano-bridged bilayer framework with axial this compound ligands | rsc.org |
| Inducing Factor for SCO | The presence of the large this compound ligand and cooperative aurophilic interactions | rsc.orgoup.com |
| Magnetic Measurement | SQUID magnetometry shows four inflection points upon cooling and warming | rsc.org |
The study of such this compound-based frameworks provides valuable insights into how ligand size and intermolecular forces can be tuned to control the cooperative interactions that govern spin crossover transitions in coordination polymers. rsc.orgoup.com
Biological and Pharmacological Research Applications of Ethyl Isonicotinate Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic effects and optimize them for enhanced potency and selectivity. drugdesign.orgresearchgate.net
Lead optimization is a critical phase in drug discovery that focuses on refining the properties of a promising lead compound to produce a preclinical candidate. danaher.com This process involves modifying the molecule to improve its biological activity, selectivity, and pharmacokinetic properties. danaher.comnih.gov Key strategies for lead optimization include:
Direct Chemical Manipulation: This approach involves the modification of functional groups, alteration of ring systems, or isosteric replacements within the lead structure. danaher.comnih.gov The goal is to enhance interactions with the biological target.
SAR-Directed Optimization: Once initial SAR data is available, it can guide further modifications. nih.gov This strategy focuses on exploiting the established relationships between structural features and biological activity to design more potent compounds. nih.gov For instance, in the development of P2Y12 receptor antagonists based on an ethyl 6-aminonicotinate scaffold, shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide group significantly increased the compound's potency. researchgate.net
Structure-Based Design: When the three-dimensional structure of the biological target is known, it can be used to design ligands that fit precisely into the binding site. nih.gov This rational approach helps in creating molecules with high affinity and specificity. danaher.com
A common practice in lead optimization is to analyze the effects of substituent placement. Studies on other bioactive heterocyclic compounds, such as thiazolidinediones, have shown that moving a substituent, like an ethoxy group, from one position to another on a phenyl ring can significantly enhance the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net This principle of positional isomerism is a key consideration in the design of ethyl isonicotinate (B8489971) derivatives.
Table 1: Lead Optimization Strategies
| Strategy | Description | Example Application |
|---|---|---|
| Chemical Manipulation | Adding, removing, or swapping functional groups to improve target interaction. danaher.com | Altering ring systems or making isosteric replacements. nih.gov |
| SAR-Directed Optimization | Using existing data on how structure affects activity to guide new designs. nih.gov | Shifting from a 5-chlorothienyl to a benzyl sulfonamide in P2Y12 antagonists to boost potency. researchgate.net |
| Structure-Based Design | Using the 3D structure of the target protein to design complementary ligands. nih.gov | Designing inhibitors that fit into the active site of an enzyme. |
| Positional Isomerism | Moving substituents to different positions on a molecular scaffold. | Relocating an ethoxy group on a phenyl ring to improve anti-proliferative activity. nih.govresearchgate.net |
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. nih.gov Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore essential for understanding ligand-target interactions. unife.it
The binding of a ligand to a protein is not a static process but a dynamic one, often involving conformational changes in both the ligand and the target. nih.gov This "induced fit" can lead to the stabilization of specific protein conformations. nih.gov For example, the binding of inhibitors to the enzyme InhA, a key target in Mycobacterium tuberculosis, can cause an active site loop to become ordered, effectively closing the substrate-binding pocket and leading to slow, tight-binding inhibition. nih.gov The crystal structure of the InhA enzyme in a complex with an inhibitor and the cofactor NAD+ has provided detailed insights into the specific molecular recognitions, such as hydrogen bonds and hydrophobic interactions, that govern this process. nih.gov
Computational methods, such as molecular docking, are often used to predict the binding conformation of a ligand within a target's active site and to analyze the interactions that stabilize the complex. mdpi.com These analyses help to explain the observed SAR and guide the design of new derivatives with improved binding affinity. drugdesign.org
Mechanistic Investigations of Biological Interactions
Understanding the precise mechanism by which a compound exerts its biological effects is a primary goal of pharmacological research. For derivatives of ethyl isonicotinate, this involves studying their interactions with enzymes and receptors and their subsequent effects on cellular signaling pathways.
The study of enzyme inhibition kinetics provides quantitative measures of an inhibitor's potency and reveals its mechanism of action.
InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a validated target for antitubercular drugs. nih.govnih.gov Some inhibitors designed to target InhA, such as the diphenyl ether derivative PT70, have been characterized as slow, tight-binding inhibitors. nih.gov This type of inhibition is characterized by a time-dependent increase in potency. PT70 was found to have a long residence time on the target (24 minutes), which is a desirable property for in vivo drug activity. nih.gov Kinetic analysis of such inhibitors often involves determining the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constants (Ki). nih.govnih.gov
Table 2: Kinetic Data for Selected InhA Inhibitors
| Compound | Target | IC₅₀ | Ki (app) | Inhibition Type | Source |
|---|---|---|---|---|---|
| PT70 | InhA | 5.3 ± 0.4 nM | 7.8 nM | Slow, Tight Binding | nih.gov |
| NITD-564 | InhA | 0.59 µM | - | - | nih.gov |
| NITD-529 | InhA | 9.60 µM | - | - | nih.gov |
P2Y12 Receptor: The P2Y12 receptor is a key player in platelet activation and a major target for antithrombotic drugs. nih.gov Ethyl nicotinate (B505614) derivatives have been developed as potent and reversible antagonists of the P2Y12 receptor. researchgate.net The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαi2 protein. nih.gov This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Antagonists prevent this cascade, thereby inhibiting platelet activation. nih.gov The acylsulfonamide derivative AZD1283, for example, is a potent P2Y12 inhibitor that has been investigated in clinical trials. researchgate.net
Receptor binding assays are used to determine the affinity and selectivity of a compound for various receptors. This profiling is crucial for understanding a compound's pharmacological effects and potential side effects.
Neurotransmitter Receptors: Derivatives of ethyl nicotinate and related structures have been studied for their interaction with various neurotransmitter receptors. For example, a series of N-substituted ethyl 3-arylnipecotates were found to bind selectively to the µ-opioid receptor, with affinities that were consistent with their analgesic activities observed in vivo. nih.gov In other studies, profiling of tryptamine (B22526) derivatives at a large panel of receptors showed that these compounds can interact with multiple targets, including various serotonin (B10506) (5-HT) receptor subtypes, dopamine (B1211576) receptors, and adrenergic receptors. nih.gov This demonstrates the importance of broad screening to identify the full spectrum of a compound's activity. nih.gov
Table 3: Example Receptor Binding Affinities (Ki, nM) for Selected Tryptamine Derivatives
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | α₂A | D₃ | H₁ | SERT |
|---|---|---|---|---|---|---|---|
| DALT | 190 | 120 | 250 | 730 | 850 | 830 | 970 |
| 5-MeO-DALT | 20 | 44 | 43 | 430 | 560 | 440 | 1,400 |
| 5-F-DALT | 40 | 39 | 40 | 3,100 | 1,100 | 1,300 | 2,700 |
(Data from reference nih.gov)
Ryanodine (B192298) Receptor 2 (RyR2): The ryanodine receptor 2 is a major calcium release channel in the sarcoplasmic reticulum of heart muscle cells, playing a vital role in cardiac contraction. nih.govnih.gov While RyR2 is a significant drug target, particularly in the context of heart disease, the provided research does not establish a direct link between this compound derivatives and binding to this receptor. nih.govnih.gov However, its role in cellular calcium signaling makes it a potential target for investigation in future receptor binding studies of novel bioactive compounds. nih.gov
By interacting with specific enzymes or receptors, this compound derivatives can modulate intracellular signaling pathways, leading to a cellular response.
Inhibition of Mycolic Acid Synthesis: Direct inhibitors of the InhA enzyme interfere with the mycobacterial type II fatty acid biosynthesis (FAS-II) pathway. nih.govnih.gov This inhibition blocks the production of mycolic acids, which are essential components of the protective cell wall of mycobacteria. nih.gov The depletion of mycolic acids compromises the integrity of the cell wall, ultimately leading to bacterial cell death. nih.govnih.gov
Modulation of cAMP Signaling: Antagonists of the P2Y12 receptor block the ADP-mediated inhibition of adenylyl cyclase. nih.gov This action prevents the decrease in intracellular cAMP levels, thereby maintaining the activity of protein kinase A (PKA). PKA-mediated phosphorylation of downstream targets, such as the vasodilator-stimulated phosphoprotein (VASP), plays a role in suppressing platelet activation. nih.gov Beyond thrombosis, P2Y12 signaling is also implicated in inflammation, and its inhibition can affect processes like cytokine release and platelet-leukocyte interactions. nih.gov
Induction of Apoptosis: Some bioactive compounds, including derivatives explored in cancer research, can trigger programmed cell death, or apoptosis. nih.gov This is often the result of modulating complex signaling cascades that control cell survival and proliferation, such as the MAPK/ERK pathway. nih.govresearchgate.net
Therapeutic Potential of this compound Scaffolds
The this compound scaffold, a pyridine (B92270) ring substituted with an ethyl ester group, is a fundamental building block in the synthesis of a wide array of compounds with significant therapeutic potential. Its derivatives have been extensively investigated in various fields of pharmacological research, demonstrating a broad spectrum of biological activities. These investigations span from combating infectious diseases to developing treatments for cancer, thrombosis, and neurological disorders, as well as applications in agriculture.
Antimicrobial and Antifungal Research
Derivatives of isonicotinate have shown promise in the development of new antifungal agents. Research into a meso-tetraarylporphyrin derived from isonicotinate revealed significant antifungal activity against several yeast strains of the Candida genus. nih.gov The study, using the microdilution method, tested the compound against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The presence of the NH group within the porphyrin core and the phenyl isonicotinate moiety are believed to contribute to this antifungal efficacy. nih.gov
The compound demonstrated variable effectiveness depending on the fungal strain. nih.gov For Candida albicans and Candida tropicalis, the minimum inhibitory concentration (MIC) was 1.25 mg/L, and the minimum fungicidal concentration (MFC) was 2.5 mg/L. nih.gov Candida glabrata showed higher resistance, with a MIC of 5 mg/L and an MFC greater than 5 mg/L. nih.gov These findings highlight the potential of isonicotinate derivatives in the creation of novel antifungal therapies. nih.gov
Table 1: Antifungal Activity of Isonicotinate-Derived Porphyrin
| Yeast Strain | Minimum Inhibitory Concentration (MIC) (mg/L) | Minimum Fungicidal Concentration (MFC) (mg/L) |
|---|---|---|
| Candida albicans | 1.25 | 2.5 |
| Candida glabrata | 5.00 | >5.0 |
| Candida tropicalis | 1.25 | 2.5 |
Data sourced from a study on an isonicotinate-derived meso-tetraarylporphyrin. nih.gov
Anti-tubercular Agent Development and Mechanisms (e.g., Isoniazid (B1672263) Prodrug Activation)
This compound is a key precursor in the synthesis of Isoniazid (INH), a cornerstone drug in the treatment of tuberculosis for over six decades. ekb.egnih.gov Isoniazid is a prodrug, meaning it requires activation within the body to exert its therapeutic effect. ekb.egdrugbank.comdroracle.ai This activation is carried out by the mycobacterial enzyme catalase-peroxidase (KatG). droracle.ainih.gov Once activated, Isoniazid inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial death. drugbank.comdroracle.ai
The rise of drug-resistant strains of M. tuberculosis has necessitated the development of new anti-tubercular agents. nih.gov Research has focused on creating Isoniazid derivatives with enhanced activity, particularly against resistant strains. nih.govnih.gov One strategy involves incorporating lipophilic (fat-soluble) moieties into the Isoniazid framework to improve its permeation into bacterial cells. nih.gov
A study on newly synthesized Isoniazid derivatives identified isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide as a particularly potent compound. nih.gov This derivative showed significant activity against both the standard H37Rv strain and an Isoniazid-resistant strain of M. tuberculosis. nih.gov
Table 2: Anti-tubercular Activity of a Novel Isoniazid Derivative
| Compound | Target Strain | Activity Metric | Value (µM) |
|---|---|---|---|
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis H37Rv | IC₅₀ | 0.11 |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis H37Rv | IC₉₀ | 0.20 |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-Resistant Strain SRI 1369 | MIC | 0.14 |
Data from a study on synthesized isonicotinic acid hydrazide derivatives. nih.gov
Antithrombotic Agents and P2Y12 Receptor Antagonists
The this compound scaffold is integral to the development of potent antagonists for the P2Y12 receptor, a key player in platelet activation and blood clot formation. nih.govresearchgate.netnih.gov These antagonists are investigated as antithrombotic drugs to prevent conditions like heart attacks and strokes. nih.gov
Researchers have developed series of P2Y12 receptor antagonists based on ethyl 6-aminonicotinate sulfonylureas and acyl sulfonamides. nih.govresearchgate.net By modifying the chemical structure, such as replacing a urea (B33335) group with a sulfonylurea or a central piperazine (B1678402) ring with a 3-aminoazetidine, scientists have achieved significant improvements in binding affinity, metabolic stability, and aqueous solubility. nih.gov For instance, one sulfonylurea derivative (compound 47) showed an IC₅₀ binding affinity of 0.042 µM, and a further modified version with a 3-aminoazetidine ring (compound 3) had an even more potent IC₅₀ of 0.0062 µM. nih.gov
One promising compound, AZD1283, emerged from this line of research and was advanced into human clinical trials. researchgate.net This compound, an ethyl 6-aminonicotinate acyl sulfonamide, demonstrated a dose-dependent antithrombotic effect in preclinical models. researchgate.net
Table 3: In Vitro Profile of P2Y12 Receptor Antagonists
| Compound | IC₅₀ Binding Affinity (µM) | Aqueous Solubility (µM) | Microsomal CLint (HLM) (µM/min/mg) |
|---|---|---|---|
| Piperazinyl urea series 1 | 0.33 | <0.1 | ≥300 |
| Sulfonylurea derivative (47) | 0.042 | 90 | 70 |
| 3-Aminoazetidine derivative (3) | 0.0062 | 83 | 28 |
Data from a study on the development of ethyl 6-aminonicotinate sulfonylureas. nih.gov
Neuropharmacological Research, including Neuroprotective Properties
While the this compound core is central to many pharmacologically active agents, its direct application in neuropharmacological research, specifically for neuroprotection, is an emerging area. Neuroprotection aims to limit neuronal damage and degeneration in the central nervous system. mdpi.com Although numerous natural and synthetic compounds are being investigated for neuroprotective effects, such as suppressing inflammation or oxidative stress, research focusing specifically on this compound derivatives is not as extensively documented as in other therapeutic fields. mdpi.comnih.govnih.govmdpi.com The broad utility of the pyridine ring, a core component of this compound, in biologically active compounds suggests potential for future exploration in this area. researchgate.net
Anti-cancer and Cytotoxic Studies of Complexes and Analogs
The this compound structure and its derivatives, particularly isonicotinohydrazide, have been utilized to create metal complexes with significant anti-cancer and cytotoxic properties. researchgate.netnih.gov These compounds are explored as alternatives to traditional chemotherapy agents, aiming for improved efficacy and reduced side effects. mit.edu
One area of investigation involves Rhenium(I) polypyridine complexes coordinated to an this compound ligand. researchgate.net These complexes have been shown to be effective at killing cancer cells, and their luminescent properties suggest they could also be used as photosensitizers in photodynamic therapy. researchgate.net
Another study focused on a novel ligand, N'-(2-cyanoacetyl)isonicotinohydrazide, synthesized from isonicotinic hydrazide, and its metal complexes with copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The in vitro anticancer activity of these compounds was tested against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines. nih.gov Interestingly, the free ligand itself was found to be more potent than the standard anticancer drug doxorubicin (B1662922) against both cell lines, while the metal complexes showed lower efficacy. nih.gov
Table 4: In Vitro Cytotoxicity (IC₅₀ in µM) of an Isonicotinohydrazide Ligand and its Metal Complexes
| Compound | HepG2 (Hepatocellular Carcinoma) | HCT-116 (Colorectal Carcinoma) |
|---|---|---|
| Doxorubicin (Standard) | 3.98 ± 0.3 | 4.87 ± 0.2 |
| Ligand (H₂L) | 1.89 ± 0.2 | 2.15 ± 0.1 |
| Cu(II) Complex | 14.50 ± 1.1 | 15.60 ± 1.3 |
| Co(II) Complex | 20.30 ± 1.9 | 24.30 ± 2.1 |
| Ni(II) Complex | 25.60 ± 2.2 | 28.90 ± 2.5 |
| Zn(II) Complex | 30.10 ± 2.8 | 33.70 ± 2.9 |
Data from a study on N'-(2-cyanoacetyl)isonicotinohydrazide and its metal complexes. nih.gov
Insecticidal Activity Assessment of Pyridine Derivatives
Pyridine derivatives, including those built upon the ethyl nicotinate (an isomer of this compound) scaffold, are a significant class of compounds in agrochemical research due to their potent insecticidal activities. researchgate.netacs.orgnih.gov These compounds are being developed as potentially eco-friendly alternatives to existing pesticides. researchgate.net
Extensive research has been conducted on the synthesis of new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines that incorporate the ethyl nicotinate structure. acs.orgnih.govaun.edu.egacs.org These derivatives have been evaluated for their effectiveness against various pests, notably the cotton aphid (Aphis gossypii) and the cowpea aphid (Aphis craccivora). nih.govnih.govnih.gov
In one study, several pyridine derivatives were found to be highly toxic to both nymphs and adults of the cowpea aphid. nih.gov The most effective compounds, 1f and 1d, exhibited LC₅₀ values (the concentration required to kill 50% of the test population) that were comparable to the commercial insecticide acetamiprid. nih.gov Another study identified compounds (4, 9b, and 9c) derived from an ethyl nicotinate scaffold that showed promising results against Aphis gossypii, affecting the insect's life cycle even at sublethal concentrations. nih.govaun.edu.eg
Table 5: Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora) Nymphs (24h)
| Compound | LC₅₀ (mg/L) |
|---|---|
| 1a | 0.207 |
| 1b | 0.185 |
| 1c | 0.127 |
| 1d | 0.098 |
| 1e | 0.189 |
| 1f | 0.080 |
| Acetamiprid (Reference) | 0.045 |
Data from a study on the toxicological evaluation of functionalized pyridines. nih.gov
Computational Chemistry and Theoretical Modeling of Ethyl Isonicotinate Systems
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecular systems. sumitomo-chem.co.jp DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of ethyl isonicotinate (B8489971). sumitomo-chem.co.jp For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. sumitomo-chem.co.jp
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For ethyl isonicotinate, this involves finding the minimum energy arrangement of its atoms. The molecule possesses conformational flexibility, primarily due to rotation around the C(O)-O and O-CH₂ single bonds of the ester group.
DFT calculations can be used to explore the potential energy surface related to these rotations. The ester group can exist in two planar conformations, cis and trans, with the trans form generally being more stable. modgraph.co.uk A computational scan of the torsion angle can determine the energy barrier for rotation between conformers. mdpi.com A study on a related compound, ethyl 5-amino-2-bromoisonicotinate, found a specific torsion angle between the isonicotine ring and the ethyl group in its crystal structure, highlighting the importance of these conformational details. nih.gov
Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)).
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.21 |
| C(ring)-C(ester) | 1.51 | |
| C(O)-O | 1.35 | |
| O-CH₂ | 1.45 | |
| C(ring)-N(ring) | 1.34 | |
| Bond Angles (°) | O=C-O | 124.5 |
| C(ring)-C-O | 112.0 | |
| C-O-CH₂ | 116.0 |
Quantum chemical methods are highly effective at predicting spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. modgraph.co.uk Comparing calculated shifts with experimental data is a powerful method for structure verification. researchgate.netresearchgate.net
Electronic spectra (UV-Vis) are modeled using TD-DFT, which calculates the energies of vertical electronic transitions from the ground state to various excited states. libretexts.org For this compound, the principal absorptions are expected to arise from π → π* transitions within the pyridine (B92270) ring and n → π* transitions associated with the carbonyl group of the ester. libretexts.org The calculated excitation energies (λ_max) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption, can be directly compared to experimental spectra. researchgate.net
Table 2: Illustrative Comparison of Experimental vs. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Experimental δ (ppm) | Predicted δ (ppm) |
|---|---|---|
| ¹H NMR | ||
| H2, H6 (ring) | ~8.7 | 8.75 |
| H3, H5 (ring) | ~7.8 | 7.82 |
| -CH₂- | ~4.4 | 4.41 |
| -CH₃ | ~1.4 | 1.39 |
| ¹³C NMR | ||
| C=O | ~165.0 | 165.5 |
| C4 (ring) | ~141.0 | 141.2 |
| C2, C6 (ring) | ~150.0 | 150.4 |
| C3, C5 (ring) | ~123.0 | 123.3 |
| -CH₂- | ~62.0 | 62.1 |
| -CH₃ | ~14.0 | 14.3 |
Note: Experimental values are approximate; predicted values are hypothetical examples from a GIAO/DFT calculation.
Table 3: Hypothetical TD-DFT Prediction of UV-Vis Absorption for this compound
| Transition | λ_max (nm) | Oscillator Strength (f) | Assignment |
|---|---|---|---|
| S₀ → S₁ | 275 | 0.015 | n → π* |
| S₀ → S₂ | 260 | 0.210 | π → π* |
| S₀ → S₃ | 215 | 0.185 | π → π* |
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. researchgate.netresearchgate.net This provides a detailed, step-by-step understanding of the reaction mechanism.
Two important reactions involving this compound are its hydrolysis and its conversion to isoniazid (B1672263).
Hydrolysis: The hydrolysis of the ester can be modeled under both acidic and basic conditions. mdpi.com Calculations would locate the tetrahedral intermediate formed by the attack of water (or hydroxide) on the carbonyl carbon and the transition state(s) leading to it and to the final products (isonicotinic acid and ethanol). The calculated activation energies (Ea) reveal the rate-determining step of the reaction. ukm.my
Isoniazid Synthesis: The synthesis of isoniazid involves the nucleophilic acyl substitution of this compound with hydrazine (B178648). scielo.brresearchgate.net A proposed mechanism involves the formation of a tetrahedral intermediate after hydrazine attacks the carbonyl group, followed by the release of ethanol (B145695). scielo.br DFT calculations can validate this pathway, providing structures for the transition state and calculating the reaction's energy barrier, thus explaining its kinetics. scielo.br
Table 4: Hypothetical Calculated Activation Energies (Ea) for Key Reaction Steps
| Reaction | Step | Ea (kcal/mol) |
|---|---|---|
| Base-Catalyzed Hydrolysis | OH⁻ attack on C=O | 12.5 |
| Isoniazid Synthesis | Hydrazine attack on C=O | 15.8 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. materialsciencejournal.org For a related substituted this compound, a HOMO-LUMO gap of 4.0931 eV was calculated, suggesting significant stability. nih.gov
Natural Bond Orbital (NBO) analysis provides further detail by translating the complex wavefunction into a simple Lewis structure picture of localized bonds and lone pairs. wikipedia.orgwisc.edu NBO analysis quantifies charge distribution on each atom, reveals delocalization effects through interactions between filled (donor) and empty (acceptor) orbitals, and calculates the stabilization energy (E(2)) associated with these charge transfer interactions (hyperconjugation). researchgate.net
Table 5: Illustrative Electronic Properties of this compound from DFT and NBO Analysis
| Property | Value | Interpretation |
|---|---|---|
| E(HOMO) | -6.8 eV | Electron-donating capability |
| E(LUMO) | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High chemical stability |
| NBO Atomic Charges | ||
| N (ring) | -0.55 e | |
| C=O (Carbon) | +0.70 e | Electrophilic site |
| C=O (Oxygen) | -0.62 e | Nucleophilic site |
| Key NBO Interaction | ||
| LP(O) → π*(C=O) | 35.2 kcal/mol | Resonance stabilization of ester |
Molecular Dynamics Simulations for Conformational Sampling and Ligand Binding
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules. mdpi.comresearchgate.net An MD simulation solves Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation over time.
For this compound, MD simulations are particularly useful for:
Conformational Sampling: By simulating this compound in a solvent like water, MD can explore the full range of accessible conformations and their relative populations under realistic conditions. mdpi.commolsimlab.com This provides a dynamic view that complements the static picture from DFT conformer analysis, showing how solvent interactions might stabilize or destabilize certain shapes.
Ligand Binding: this compound is a precursor to the drug isoniazid, which acts by inhibiting a bacterial enzyme. researchgate.net MD simulations are a cornerstone of drug design for studying how a ligand (like an isonicotinate derivative) binds to its protein target. nih.gov Simulations can model the process of a ligand entering an enzyme's active site, identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, and calculate the free energy of binding, which is related to the ligand's potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov This is particularly relevant for designing new anti-tubercular drugs based on the isonicotinate scaffold. researchgate.netnih.gov
A QSAR model for anti-tubercular agents derived from this compound would involve several steps:
Dataset Assembly: A set of isonicotinate derivatives with experimentally measured anti-tubercular activity (e.g., Minimum Inhibitory Concentration, MIC) is compiled.
Descriptor Calculation: For each molecule in the set, a range of molecular descriptors are calculated using computational methods. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT), and steric descriptors.
Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates a combination of descriptors to the observed biological activity.
Validation and Prediction: The model is validated to ensure its predictive power and can then be used to estimate the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates. researchgate.net
An illustrative QSAR equation might look like:
log(1/MIC) = 0.45 * logP - 0.12 * E(LUMO) + 2.15
This hypothetical equation suggests that activity increases with higher lipophilicity (logP) and a lower electron-accepting capability (less negative LUMO energy).
Table 6: Hypothetical Data for a QSAR Study of Isonicotinate Derivatives
| Compound (R-group) | log(1/MIC) | logP (calc.) | E(LUMO) (eV) |
|---|---|---|---|
| Methyl | 4.1 | 1.10 | -1.45 |
| Ethyl (this compound) | 4.3 | 1.55 | -1.50 |
| Propyl | 4.6 | 2.00 | -1.52 |
| Isopropyl | 4.5 | 1.88 | -1.58 |
| Phenyl | 5.2 | 2.80 | -1.95 |
Predictive Models for Biological Activity and Therapeutic Efficacy
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models aim to predict the therapeutic efficacy of new or untested molecules, thereby streamlining the development of novel drugs by reducing costs and time associated with experimental testing. nih.govbroadinstitute.org While specific QSAR models developed exclusively for this compound are not extensively documented in public literature, the methodologies are broadly applicable.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.govmdpi.com To build a predictive model, a dataset of compounds with known biological activities (the "training set") is used. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure and properties, including:
Topological descriptors: Information about atom connectivity and branching.
Physicochemical descriptors: Properties like molecular weight, lipophilicity (logP), polar surface area, and dipole moment. mdpi.com
Electronic descriptors: Distribution of charges and orbitals.
3D descriptors: Information about the molecule's shape and volume.
Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms such as Random Forest and Gradient Boosting, a mathematical relationship is established between the descriptors and the observed biological activity (e.g., IC₅₀ values). nih.govnih.govejmo.org The resulting equation or model can then be used to predict the activity of new compounds, like this compound, for which experimental data is unavailable. ejmo.org The reliability of these predictions is contingent on the model's statistical validity and whether the query molecule falls within the model's "applicability domain," which defines the chemical space where the model can make accurate predictions. mdpi.comejmo.org
Table 1: Common Methodologies in Biological Activity Prediction
| Modeling Technique | Description | Common Descriptors Used | Typical Application |
|---|---|---|---|
| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables (descriptors) to predict the outcome of a response variable (biological activity). nih.gov | Molecular Weight, logP, Molar Volume, Dipole Moment. mdpi.com | Predicting inhibitory activity (pIC₅₀) of drug candidates. mdpi.com |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees. nih.gov | Topological, physicochemical, and structural keys. | Classification (active/inactive) and regression for bioactivity prediction. nih.govnih.gov |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that correlates the 3D steric and electrostatic fields of molecules with their biological activity. mdpi.com | Steric and electrostatic field values. | Identifying key structural features for inhibitor design against specific targets. mdpi.com |
Environmental Fate and Ecotoxicity Prediction (e.g., Ecological Structure Activity Relationships)
Computational models are crucial for assessing the environmental risk of chemical compounds by predicting their persistence, distribution, and potential for causing harm to ecosystems. nih.govwhiterose.ac.uk Ecological Structure Activity Relationships (ESARs), a subset of QSARs, are specifically designed to forecast the ecotoxicity of substances. researchgate.net These models are vital for prioritizing chemicals for further testing and for designing "greener" compounds with a reduced environmental impact. nih.gov
These predictive models operate on principles similar to those for biological activity, using molecular descriptors to forecast endpoints relevant to environmental science. Key predicted endpoints include:
Biodegradability: Whether a compound can be broken down by microorganisms in the environment. nih.gov
Soil Sorption (Koc): The tendency of a chemical to bind to soil organic carbon, which affects its mobility. whiterose.ac.uk
Aquatic Toxicity: The concentration at which a substance is harmful to aquatic life, often expressed as LC₅₀ (lethal concentration for 50% of a test population) or EC₅₀ (effective concentration for 50% of a test population). nih.gov
Descriptors frequently used in ecotoxicity models include hydrophobicity (logP), which relates to bioaccumulation, and the presence of specific functional groups that may be susceptible to hydrolysis or microbial degradation. whiterose.ac.ukresearchgate.net The development of robust QSARs for ecotoxicity relies on high-quality experimental data and rigorous validation to ensure their predictive power. researchgate.net
Table 2: Predicted Environmental and Ecotoxicological Endpoints
| Endpoint | Description | Significance | Relevant Modeling Approach |
|---|---|---|---|
| Aquatic Toxicity (e.g., Daphnid LC₅₀) | Concentration of a chemical that is lethal to 50% of daphnia magna over a specified time. | Indicates acute risk to primary consumers in aquatic food webs. whiterose.ac.uk | Group Contribution QSAR, Nearest Neighbor Method. nih.govepa.gov |
| Biodegradability | The likelihood that a chemical will be broken down by microbial action. nih.gov | Determines the persistence of the chemical in the environment. nih.gov | Machine learning models trained on experimental biodegradation data. nih.gov |
| Bioconcentration Factor (BCF) | A measure of a chemical's tendency to accumulate in the tissues of an organism from the water. | Assesses the potential for bioaccumulation and biomagnification. | QSAR models based on octanol-water partition coefficient (logKow). |
Spin Crossover Phenomena and Magnetic Property Simulations
This compound can act as a ligand in coordination complexes, and its electronic properties can influence the magnetic behavior of the resulting material. Theoretical modeling and simulation play a key role in understanding these magnetic properties at a molecular level.
Research has been conducted on a manganese(II) coordination polymer with this compound as a ligand, with the formula [Mn(Etinc)₂(N₃)₂]n (where Etinc = this compound). acs.orgnih.gov This compound was found to be a two-dimensional system exhibiting alternating ferromagnetic and antiferromagnetic interactions. acs.orgnih.gov
Computational studies, specifically Molecular Orbital (MO) calculations, were performed on this system to understand the mechanism of magnetic coupling. nih.gov These calculations help elucidate the superexchange pathway, which describes how magnetic interactions are mediated through the bridging ligands (in this case, the azido (B1232118) groups). acs.orgnih.gov The simulations revealed that dimeric Mn₂(N₃)₂ units within the structure are ferromagnetically coupled, while these units are linked antiferromagnetically to neighboring dimers through azido bridges. acs.orgnih.gov
While this specific manganese complex does not exhibit spin crossover (SCO)—a phenomenon where the spin state of a metal ion changes in response to external stimuli like temperature or pressure—the computational techniques used are fundamental to studying such systems. nih.govresearchgate.net Spin crossover complexes are of significant interest for applications in molecular switches and data storage. rsc.org Theoretical simulations of SCO complexes often involve calculating the energy difference between the high-spin (HS) and low-spin (LS) states and mapping the potential energy surfaces to understand the transition dynamics. researchgate.net
Table 3: Simulated and Experimental Properties of the [Mn(this compound)₂(N₃)₂]n Complex
| Property | Finding / Value | Source of Information | Significance |
|---|---|---|---|
| Crystal System | Monoclinic | X-ray Crystallography nih.gov | Defines the 3D arrangement of atoms and molecules. |
| Space Group | P2₁/a | X-ray Crystallography nih.gov | Describes the symmetry of the crystal structure. |
| Magnetic Behavior | Alternating ferromagnetic-antiferromagnetic 2D system. acs.orgnih.gov | Magnetic Susceptibility Measurements, MO Calculations. acs.orgnih.gov | Determines the overall magnetic properties of the material. |
| Superexchange Pathway | Studied via MO calculations to understand magnetic coupling. nih.gov | Theoretical Modeling nih.gov | Explains the origin of the observed magnetic interactions. |
Advanced Analytical Methodologies for Research on Ethyl Isonicotinate
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of ethyl isonicotinate (B8489971), offering non-destructive ways to probe its chemical identity and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of ethyl isonicotinate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as two distinct multiplets in the downfield region due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group. The protons of the ethyl ester group are observed as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group in the upfield region. The splitting patterns (quartet and triplet) are a result of spin-spin coupling between the adjacent methylene and methyl protons. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a separate signal. The carbonyl carbon (C=O) of the ester group characteristically appears far downfield. The carbons of the pyridine ring show signals in the aromatic region, with their exact shifts influenced by the nitrogen atom and the ester substituent. The methylene and methyl carbons of the ethyl group appear at higher field strengths. chemicalbook.comchemicalbook.com
Interactive Data Table: Typical NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-2, H-6 | ~8.77 | ~150.5 |
| Pyridine H-3, H-5 | ~7.85 | ~122.9 |
| Pyridine C-4 | - | ~142.3 |
| C=O | - | ~164.9 |
| -OCH₂- | ~4.42 | ~61.9 |
| -CH₃ | ~1.42 | ~14.3 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comchemicalbook.com
2D NMR Spectroscopy: While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous signal assignment. youtube.comsdsu.edu
COSY spectra reveal correlations between protons that are coupled to each other (typically through two or three bonds). researchgate.net For this compound, a COSY experiment would show a cross-peak connecting the signals of the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also show correlations between the adjacent protons on the pyridine ring. sdsu.edu
HSQC spectra correlate proton signals with the signals of the carbon atoms they are directly attached to. researchgate.net This is crucial for definitively assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum, for example, linking the methylene proton quartet to the methylene carbon signal. sdsu.edu
Infrared (IR) and Raman Spectroscopy (FT-IR, ATR-IR)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds within this compound, providing a characteristic "fingerprint" of the compound.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is widely used for functional group identification. spectrabase.com In the IR spectrum of this compound, the most prominent absorption band is the strong C=O (carbonyl) stretching vibration of the ester group, typically appearing around 1720-1730 cm⁻¹. Other key absorptions include C-O stretching vibrations from the ester linkage (around 1280-1100 cm⁻¹), C-H stretching from the aromatic ring and the ethyl group (around 3100-2850 cm⁻¹), and characteristic ring vibrations (C=C and C=N stretching) for the pyridine moiety in the 1600-1400 cm⁻¹ region. shd-pub.org.rsvscht.cz Attenuated Total Reflectance (ATR) is a common sampling technique (ATR-IR) that allows for the analysis of neat liquid or solid samples with minimal preparation. spectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, often resulting in strong signals for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. For this compound, Raman spectroscopy is particularly useful for observing the symmetric breathing vibrations of the pyridine ring. shd-pub.org.rsresearchgate.net
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | ~2850 - 2980 | Medium |
| C=O Stretch (Ester) | ~1725 | Strong |
| C=C, C=N Stretch (Pyridine Ring) | ~1600, ~1560 | Medium |
| C-O Stretch (Ester) | ~1280, ~1110 | Strong |
| C-H Bend (OOP, Aromatic) | ~850 | Strong |
Note: Frequencies are approximate. Data compiled from spectral images and reference tables. spectrabase.comvscht.czwpmucdn.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in the UV region arising from π→π* and n→π* transitions associated with its aromatic pyridine ring and the carbonyl group of the ester. shd-pub.org.rs The conjugated system of the pyridine ring gives rise to strong π→π* transitions, typically observed below 280 nm. sielc.comresearchgate.net A weaker n→π* transition, associated with the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed at longer wavelengths. masterorganicchemistry.com The position of the maximum absorbance (λmax) can be influenced by the solvent polarity. sielc.com
Luminescence Spectroscopy for Molecular Sensing and Photosensitizer Studies
While this compound itself is not strongly luminescent, its isonicotinate moiety is a crucial component in the design of highly luminescent metal complexes, particularly with lanthanide (Ln³⁺) ions. capes.gov.br In these complexes, the organic ligand acts as an "antenna." nih.gov It absorbs light efficiently (a property the bare lanthanide ions lack) and transfers the absorbed energy to the metal center, which then emits light at its own characteristic, sharp wavelengths. capes.gov.brnih.gov
This property is exploited in two main research areas:
Molecular Sensing: The luminescence of lanthanide complexes containing isonicotinate ligands can be sensitive to the presence of specific analytes. Binding of a target molecule can either enhance or quench the luminescence, providing a mechanism for detection. vscht.cz
Photosensitizers: In photodynamic therapy research, metal complexes are designed to act as photosensitizers. Upon light absorption, the excited complex can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen which can be used for therapeutic purposes. Rhenium(I) complexes incorporating this compound have been investigated for their potential as photosensitizers. chemicalbook.com
Crystallographic Analysis
Crystallographic techniques are essential for determining the exact three-dimensional arrangement of atoms in the solid state.
X-ray Single Crystal Diffraction for Solid-State Structure Determination
For a crystalline material like this compound or its coordination compounds, X-ray single crystal diffraction is the definitive method for determining its molecular structure and packing arrangement in the crystal lattice. nih.gov This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.
The analysis provides precise data on:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of every atom, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.
This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the physical properties of the solid material. Several crystal structures containing the this compound molecule are available in the Crystallography Open Database (COD). nih.govcrystallography.net
Interactive Data Table: Example Crystallographic Data for a Compound Containing this compound
| Parameter | Value |
| Database ID | COD 4339037 |
| Formula | C₁₈H₂₁Cl₂N₃O₂Sn |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 10.158(2) |
| b (Å) | 18.068(4) |
| c (Å) | 11.531(2) |
| α (°) | 90 |
| β (°) | 99.39(3) |
| γ (°) | 90 |
Note: Data corresponds to a tin complex containing this compound as a ligand, retrieved from the Crystallography Open Database. nih.gov
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to analyze the crystalline nature of materials. In the context of this compound, which can exist as a crystalline solid, PXRD is instrumental for phase identification and quality control. The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for that material. researchgate.net
In research involving the synthesis of coordination polymers or new crystalline forms involving isonicotinate moieties, PXRD is essential for confirming the identity of the synthesized product. researchgate.net The experimental PXRD pattern of a bulk sample is often compared with a simulated pattern derived from single-crystal X-ray diffraction data to confirm phase purity and ensure that the desired crystalline structure has been formed quantitatively. researchgate.net This comparison is critical for verifying that no starting materials or unwanted crystalline phases are present in the final product. researchgate.net The Crystallography Open Database contains multiple entries for crystal structures that include this compound, providing reference data for such analyses. nih.gov
Table 1: Key Applications of PXRD in this compound Research
| Parameter | Description | Relevance to this compound |
| Phase Identification | Identifies the specific crystalline form(s) present in a sample by comparing the experimental diffraction pattern to reference patterns. | Confirms the synthesis of the correct this compound crystalline structure and checks for polymorphs. |
| Purity Analysis | Detects the presence of crystalline impurities or unreacted starting materials. researchgate.net | Ensures the sample is free from crystalline contaminants like isonicotinic acid. |
| Crystallinity Assessment | Distinguishes between crystalline and amorphous material and can quantify the degree of crystallinity. | Determines if this compound is in its crystalline or amorphous state, which affects its physical properties. |
| Structural Verification | Confirms that the bulk material corresponds to the structure determined by single-crystal X-ray diffraction. researchgate.net | Validates that the solid-state synthesis has yielded the expected product quantitatively. researchgate.net |
Chromatographic and Separation Science
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for assessing the purity of compounds and for monitoring the progress of chemical reactions. nih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov This method is invaluable for quantitatively determining the percentage of this compound in a sample and for detecting and quantifying any impurities. Commercial suppliers often use chromatographic methods like Gas Chromatography (GC) to specify a purity of greater than 98.0%.
In a typical RP-HPLC setup for this compound analysis, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a modifier like formic acid or sulfuric acid to ensure good peak shape and resolution. sielc.comsielc.comsielc.com Detection is commonly performed using a UV detector, as the pyridine ring in this compound absorbs UV light. sielc.com
HPLC is also a powerful tool for reaction monitoring, for example, during the esterification of isonicotinic acid with ethanol (B145695) to produce this compound. researchgate.net By taking small aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be tracked, allowing for the optimization of reaction conditions and determination of reaction completion. researchgate.net
Table 2: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Eluent to carry the sample through the column; gradient allows for separation of compounds with different polarities. sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. sielc.com |
| Detection | UV at 250 nm | Quantifies the analyte based on its UV absorbance. sielc.com |
| Column Temperature | 30-40 °C | Affects viscosity and selectivity, can improve peak shape and reduce run time. nih.gov |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. frontiersin.orgnih.gov GC-MS is used for both the definitive identification of this compound and its quantification, even at low levels. srrjournals.comfrontiersin.org
In a GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column (e.g., a DB-5 or Stabilwax column) based on their boiling points and interactions with the stationary phase. frontiersin.orgasianpubs.org As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (commonly via electron ionization, EI) and then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. frontiersin.orgnih.gov
This technique is particularly useful in synthetic chemistry to confirm the identity of the target product in a reaction mixture. For instance, in the esterification of isonicotinic acid, GC-MS can confirm the formation of this compound and identify any by-products. researchgate.net The method can also be fully validated to provide accurate quantification of the compound and its potential impurities. srrjournals.commdpi.com
Table 3: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| GC Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) or similar | Separates volatile compounds based on boiling point and polarity. asianpubs.orgnih.gov |
| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry the sample through the column. frontiersin.org |
| Inlet Temperature | 260 °C | Ensures complete vaporization of the sample upon injection. frontiersin.org |
| Oven Program | Temperature ramp (e.g., 60°C to 260°C) | Controls the separation by gradually increasing the column temperature. frontiersin.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. frontiersin.org |
| Mass Analyzer | Quadrupole or Tandem Quadrupole (MS/MS) | Separates ions by their mass-to-charge ratio for detection and quantification. frontiersin.orgnih.gov |
| Scan Range | 35-450 amu | Defines the range of mass-to-charge ratios to be detected. frontiersin.org |
Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are essential for characterizing the physicochemical properties of materials like this compound, providing data on thermal stability, melting, and decomposition. intertek.commdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. intertek.com For this compound, a TGA scan would reveal its thermal stability and decomposition temperature. As the sample is heated, the TGA curve will remain flat until the temperature at which decomposition begins, at which point a mass loss will be recorded. This provides crucial information on the upper-temperature limit for the handling and storage of the compound. TGA can also be used to analyze the composition of materials by identifying distinct mass loss steps corresponding to different components. intertek.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. Since this compound has a reported melting point of approximately 23 °C, a DSC thermogram would show an endothermic peak corresponding to this phase transition. chemicalbook.com DSC analysis can provide the precise melting temperature (T_m) and the enthalpy of fusion (ΔH_f), which are important parameters for material characterization and purity assessment. researchgate.net For polymeric systems involving related structures, DSC is used to determine glass transition temperatures (T_g) and study the compatibility of different components in a blend. researchgate.netnih.govresearchgate.net
Table 4: Thermal Properties of this compound from Thermal Analysis
| Analytical Technique | Parameter Measured | Finding for this compound | Significance |
| DSC | Melting Point (T_m) | An endothermic peak is observed around 23 °C. chemicalbook.com | Confirms the identity and purity of the solid sample; provides data on the solid-to-liquid phase transition. |
| DSC | Enthalpy of Fusion (ΔH_f) | Integration of the melting peak provides the energy required for melting. | A fundamental thermodynamic property used for purity analysis and characterization. nih.gov |
| TGA | Decomposition Temperature (T_d) | The temperature at which significant mass loss begins due to chemical breakdown. | Defines the thermal stability and the maximum temperature the compound can withstand before degrading. intertek.com |
| TGA | Mass Loss Profile | Records the percentage of mass lost upon heating. | Can indicate the presence of volatile impurities or solvent residues and provides information on the decomposition pathway. |
Environmental Transformation and Biodegradation Studies of Isonicotinate Compounds
Microbial Degradation Pathways of Isonicotinate (B8489971) by Bacterial Strains (e.g., Mycobacterium sp., Pseudomonas sp.)
The biodegradation of isonicotinate has been a subject of study in various microorganisms, which utilize it as a source of carbon, nitrogen, and energy.
The initial steps in the microbial degradation of the isonicotinate ring often involve hydroxylation reactions. In a strain of Mycobacterium sp. INA1, the degradation of isonicotinate is initiated by two consecutive hydroxylation steps. asm.orgias.ac.in These reactions are catalyzed by dehydrogenases that are likely molybdenum-dependent. asm.orgias.ac.in The first hydroxylation leads to the formation of 2-hydroxyisonicotinate, which is then further hydroxylated to 2,6-dihydroxy-isonicotinate, also known as citrazinate. asm.orgias.ac.in
Similarly, the metabolism of isonicotinate in Sarcina sp. also proceeds through the formation of 2-hydroxy-isonicotinic acid. ias.ac.in The enzymes responsible for these initial hydroxylations are crucial for destabilizing the aromatic pyridine (B92270) ring, making it susceptible to subsequent fission. Following the hydroxylation steps in Mycobacterium sp. INA1, citrazinate is activated by coenzyme A (CoA) through a synthetase reaction, forming citrazyl-CoA. This intermediate is then reduced by an NADPH-dependent reductase, a key step preceding ring cleavage. asm.orgias.ac.in
The elucidation of metabolic pathways relies heavily on the identification of key intermediates. In studies with Mycobacterium sp. INA1, several intermediates have been identified, providing a detailed picture of a novel degradation pathway. After the formation of citrazyl-CoA, the pathway is proposed to proceed through 2,6-dioxopiperidine-4-carboxyl-CoA and propane-1,2,3-tricarboxylate. mdpi.com This latter intermediate is then oxidized in a stepwise manner to 2-oxoglutarate, which can enter the central metabolism of the bacterium. mdpi.com The accumulation of 2-oxoglutarate was observed when the metabolism was inhibited by sodium arsenite, further confirming its role as a key intermediate. asm.orgias.ac.in
In Sarcina sp., the metabolism of isonicotinic acid also leads to the accumulation of 2-oxoglutarate in the presence of sodium arsenite. ias.ac.in However, unlike the Mycobacterium pathway, citrazinic acid was not oxidized by the Sarcina cells, suggesting a different route for ring cleavage. ias.ac.in An alternative pathway in Sarcina sp. has been proposed that does not involve citrazinate oxidation. ias.ac.in
The table below summarizes the key bacterial strains and the identified intermediates in the degradation of isonicotinate.
| Bacterial Strain | Key Intermediates in Isonicotinate Degradation | Reference |
| Mycobacterium sp. INA1 | 2-hydroxyisonicotinate, 2,6-dihydroxy-isonicotinate (citrazinate), citrazyl-CoA, 2,6-dioxopiperidine-4-carboxyl-CoA, propane-1,2,3-tricarboxylate, 2-oxoglutarate | asm.orgias.ac.inmdpi.com |
| Sarcina sp. | 2-hydroxy-isonicotinic acid, 2-oxo-glutarate | ias.ac.in |
| Pseudomonas sp. | 2-hydroxy-isonicotinate, citrazinate | ias.ac.in |
| Bacillus brevis | Involves initial reduction of the aromatic ring | ias.ac.in |
Chemical Degradation Mechanisms in Environmental Media (e.g., Hydrolysis, Photolysis)
In addition to microbial activity, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of isonicotinate compounds in the environment.
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The pyridine ring structure present in isonicotinate compounds can absorb UV light, potentially leading to its degradation. asm.org Studies on other pyridine derivatives have shown that photolysis can lead to isomerization, substitution reactions, and ring cleavage. nih.gov For pyridinedicarboxylic acids, a class of compounds related to isonicotinic acid, photodegradation in sunlight has been observed for their hydroxylated metabolites. asm.org For instance, 2,3-dihydroxypicolinic acid, a metabolite of 2,6-pyridinedicarboxylic acid, was readily photolyzed in aqueous solution with a half-life of 100 minutes, yielding various photoproducts including ammonia (B1221849), conjugated carbonyls, and carboxylic acids. asm.org While direct photolysis data for ethyl isonicotinate is limited, it is plausible that it and its degradation products could undergo photochemical transformations in sunlit surface waters.
Environmental Fate Modeling and Prediction of Degradation Products
Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals in the environment. nih.govmdpi.com These models integrate a compound's physical and chemical properties with environmental parameters to estimate its likely concentrations in different environmental compartments such as water, soil, and air. nih.govmdpi.com
For isonicotinate compounds, a comprehensive environmental fate model would need to consider several key processes:
Adsorption: The tendency of the compound to bind to soil and sediment particles.
Volatility: The likelihood of the compound to move from water or soil into the atmosphere.
Biodegradation: The rate and extent of microbial degradation.
Abiotic Degradation: The rates of hydrolysis and photolysis. mdpi.com
Currently, there is a lack of specific, validated environmental fate models for this compound. However, predictive models for the biodegradability and toxicity of chemical compounds are being developed using machine learning approaches. nih.gov These systems can provide an initial assessment of the potential environmental behavior of a molecule based on its structure. For instance, platforms like BiodegPred aim to predict the likelihood of a compound being catabolized in the biosphere and its potential toxicity. nih.gov
The development of robust predictive models for the environmental fate of nitrogen-containing heterocyclic compounds is an active area of research. uni-bayreuth.de Such models are essential for the environmental risk assessment of the large number of these compounds used in pharmaceuticals and agriculture. mdpi.comnih.gov
The following table outlines the key parameters required for developing an environmental fate model for a compound like this compound.
| Parameter | Description | Relevance to Environmental Fate Modeling |
| Soil Adsorption Coefficient (Koc) | A measure of the tendency of a chemical to bind to organic carbon in soil and sediment. | Determines the mobility of the compound in soil and its partitioning between the solid and aqueous phases. |
| Henry's Law Constant | An indicator of the partitioning of a chemical between air and water. | Predicts the volatility of the compound from aqueous environments. |
| Biodegradation Rate Constant | A measure of the rate at which a chemical is broken down by microorganisms. | A critical parameter for determining the persistence of the compound in soil and water. |
| Hydrolysis Rate Constant | A measure of the rate of chemical breakdown in water. | Important for assessing the stability of the compound in aquatic systems. |
| Photolysis Quantum Yield | A measure of the efficiency of a photochemical process. | Used to estimate the rate of degradation in the presence of sunlight. |
Future Research Directions and Emerging Applications
Integration with Nanotechnology for Enhanced Catalysis and Drug Delivery Systems
The convergence of nanotechnology with the inherent properties of ethyl isonicotinate (B8489971) and its derivatives opens promising avenues for the development of sophisticated catalytic and drug delivery systems.
Researchers are investigating the use of ethyl isonicotinate derivatives as ligands in the formation of nano-supramolecular coordination polymers. For instance, a study on the related compound ethyl nicotinate (B505614) demonstrated its ability to form a nano-sized supramolecular coordination polymer with cadmium and thiocyanate (B1210189) ligands under ultrasonication. nih.gov This nanomaterial proved to be an efficient catalyst for removing harmful elements from wastewater. nih.gov Future research is expected to explore the use of this compound in similar nanostructures, leveraging its specific coordination chemistry to create catalysts with high efficacy and selectivity. The small size of nanoparticles offers a large surface area for catalytic reactions, and the incorporation of functional ligands like this compound can enhance the catalyst's performance and stability. nist.govrsc.orgmdpi.com
In the realm of drug delivery, nanotechnology provides platforms to overcome challenges such as poor solubility and low bioavailability of therapeutic agents. nih.govnih.gov Nanoparticles can encapsulate drugs, protecting them from degradation and enabling targeted release. nih.gov The surface of these nanoparticles can be functionalized with specific ligands to direct them to target cells or tissues. nih.gov Given that this compound is a precursor in the synthesis of various biologically active compounds, its integration into nanocarriers is a key area of future research. chemicalbook.com For example, polymeric nanoparticles and liposomes incorporating drugs derived from this compound scaffolds could enhance therapeutic efficacy while minimizing side effects. nih.gov The development of stimuli-responsive nanosystems, which release their drug payload in response to specific triggers like pH changes in a tumor microenvironment, is a particularly promising direction. nih.govnih.gov
Interactive Table 1: Potential Nanotechnology Applications of this compound
| Application Area | Research Focus | Potential Advantages |
| Enhanced Catalysis | Development of nano-supramolecular coordination polymers using this compound as a ligand. | High catalytic activity and selectivity, increased surface area for reactions, improved catalyst stability. nih.gov |
| Targeted Drug Delivery | Incorporation of this compound-derived drugs into nanocarriers like polymeric nanoparticles and liposomes. | Improved drug solubility and bioavailability, protection from degradation, targeted release, reduced side effects. nih.govnih.gov |
| Stimuli-Responsive Systems | Design of nanocarriers that release drugs in response to specific physiological triggers (e.g., pH, temperature). | Precise control over drug release, enhanced therapeutic effect at the target site. nih.gov |
Exploration of Novel Materials Science Applications (e.g., Metal-Organic Frameworks, Functional Polymers)
The unique structure of this compound makes it an attractive candidate for the synthesis of novel materials with tailored properties for a range of applications.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity and tunable structures make them suitable for applications in gas storage, separation, and catalysis. google.comnih.gov The pyridine (B92270) nitrogen and the carboxylate group of isonicotinic acid (the parent acid of this compound) make it an excellent candidate to act as an organic linker in the synthesis of MOFs. Research is ongoing to utilize isonicotinate derivatives to create novel MOFs with enhanced stability and functionality. For example, a magnetic MOF has been synthesized and shown to be a recoverable catalyst for various chemical transformations. nih.gov Future work will likely focus on synthesizing MOFs with this compound or its derivatives to explore their potential in areas such as carbon capture and selective catalysis.
The incorporation of this compound into polymer chains can lead to the development of functional polymers with specific chemical and physical properties. nih.govrsc.org These polymers can be designed to be responsive to external stimuli, making them "smart" materials for applications in drug delivery, sensors, and tissue engineering. nih.gov Post-polymerization modification techniques, such as click chemistry, can be employed to attach this compound moieties to existing polymer backbones, thereby introducing new functionalities. rsc.org Research in this area is geared towards creating biocompatible and biodegradable polymers that can be used in biomedical applications. nih.gov The ability to tailor the properties of polymers by incorporating functional monomers like this compound is a rapidly growing field with significant potential. nih.gov
Advancements in Green Chemistry Methodologies for Synthesis and Degradation
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and degradation of chemical compounds.
Traditional methods for synthesizing this compound often involve harsh reaction conditions and the use of toxic reagents. Recent research has focused on developing greener synthetic routes. Microwave-assisted and ultrasound-assisted organic synthesis have emerged as efficient and environmentally friendly alternatives. researchgate.netnih.gov These methods can significantly reduce reaction times, increase product yields, and lower energy consumption. nih.gov For instance, the esterification of isonicotinic acid with ethanol (B145695) can be effectively catalyzed under microwave irradiation, offering a rapid and high-yielding route to this compound. The use of reusable solid acid catalysts in these processes further enhances their green credentials.
The design of chemicals that can degrade into harmless products after their intended use is a core principle of green chemistry. While the biodegradation of pyridine and its derivatives has been studied, specific pathways for this compound are an area for future investigation. Understanding the microbial degradation of this compound is crucial for assessing its environmental fate and designing more biodegradable alternatives. Databases such as the KEGG PATHWAY database provide information on the metabolism of related compounds like nicotinate and nicotinamide, which can serve as a starting point for studying the biodegradation of this compound. genome.jp Research in this area will likely involve identifying microorganisms and enzymes capable of breaking down the this compound molecule and elucidating the metabolic pathways involved. frontiersin.org
Interactive Table 2: Green Chemistry Approaches for this compound
| Green Chemistry Aspect | Methodology | Advantages |
| Synthesis | Microwave-assisted synthesis | Reduced reaction times, higher yields, lower energy consumption. nih.gov |
| Synthesis | Ultrasound-assisted synthesis | Increased reaction rates, milder reaction conditions. nih.gov |
| Synthesis | Use of reusable solid catalysts | Reduced waste, easier product purification. |
| Degradation | Biodegradation studies | Assessment of environmental impact, potential for bioremediation. frontiersin.org |
Development of Advanced Drug Discovery Platforms Utilizing this compound Scaffolds
The process of drug discovery is being revolutionized by the integration of computational tools and artificial intelligence (AI). dlapiper.commdpi.com These advanced platforms enable the rapid screening of virtual compound libraries, the prediction of drug-like properties, and the design of novel molecules with high specificity and efficacy. nih.govnih.govmdpi.com
The this compound scaffold is a key component in a number of existing pharmaceuticals. Its structural and electronic properties make it a valuable starting point for the design of new drug candidates. Advanced drug discovery platforms can leverage the known bioactivity of this compound derivatives to design and optimize new compounds. Techniques such as virtual high-throughput screening (vHTS) can be used to screen large databases of virtual compounds containing the this compound scaffold against specific biological targets. nih.gov
Q & A
Q. What are the optimal synthetic routes for ethyl isonicotinate, and how can purity be validated?
this compound is synthesized via direct metalation using mixed lithium-cadmium bases, followed by iodination and purification via silica gel chromatography . Key validation steps include:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm molecular structure (e.g., δ 1.41 ppm for the ethyl group in NMR) .
- Mass Spectrometry : Identify fragmentation patterns (e.g., m/z 123 from McLafferty rearrangement in 3- and 4-pyridine isomers) to distinguish isomers .
- Chromatographic Purity : Use high-performance liquid chromatography (HPLC) to ensure >97% purity, as per industrial standards .
Q. How do spectral discrepancies in this compound isomers inform structural analysis?
The 2-pyridine isomer lacks the McLafferty rearrangement peak (m/z 123) observed in 3- and 4-pyridine isomers, enabling differentiation via mass spectrometry. Discrepancies in NMR chemical shifts (e.g., pyridine ring protons) further distinguish positional isomers . Researchers should cross-reference spectral databases and replicate analyses to resolve ambiguities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Keep at 0–6°C due to flammability (Flash point: 190°F) .
- Exposure Control : Use fume hoods to avoid inhalation (vapor pressure: 17.9 Pa at 25°C) .
- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for toxic compound handling, including waste disposal and emergency response plans .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry, and what methodological challenges arise?
this compound acts as a ligand in Ni(II) supramolecular complexes for dye adsorption. Key steps include:
- Ligand Design : Optimize ester functional groups for metal-binding affinity .
- Crystallography : Resolve crystal structures via X-ray diffraction to confirm coordination modes.
- Performance Testing : Assess adsorption capacity using UV-Vis spectroscopy (e.g., acid blue 92 dye removal efficiency) . Challenges include solvent compatibility (immiscibility in water) and isomer-dependent reactivity .
Q. What experimental designs address contradictions in catalytic activity data for this compound derivatives?
Contradictions may stem from impurities or isomer interference. Mitigation strategies:
- Controlled Synthesis : Use regioselective catalysts to isolate specific isomers .
- Statistical Analysis : Apply ANOVA to compare catalytic outcomes across batches, ensuring sample homogeneity .
- Cross-Validation : Replicate studies using alternative characterization tools (e.g., IR spectroscopy vs. NMR) .
Q. How can the PICOT framework structure research on this compound’s environmental applications?
- Population (P) : Contaminated water systems.
- Intervention (I) : this compound-based adsorbents.
- Comparison (C) : Activated carbon vs. This compound complexes.
- Outcome (O) : Pollutant removal efficiency (%) over 24 hours.
- Time (T) : 6-month stability testing. This framework ensures alignment with evidence-based environmental remediation goals .
Q. What gaps exist in the literature regarding this compound’s role in heterogeneous catalysis?
Current studies lack mechanistic insights into surface interactions (e.g., Fe-doped titania nanorod systems). Future work should:
- Use DFT Calculations : Model adsorption energetics and active sites .
- Conduct In Situ Spectroscopy : Monitor reaction intermediates via time-resolved IR .
- Publish Negative Results : Document failed catalytic conditions to refine hypotheses .
Methodological Guidelines
- Data Interpretation : Cross-check spectral data against computational models (e.g., Gaussian software for NMR predictions) .
- Ethical Reporting : Disclose funding sources and conflicts of interest in the "Acknowledgments" section .
- Reproducibility : Share synthetic protocols and raw spectral data in supplementary materials, adhering to journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
